

Application of ARC-12 Findings to Gastrointestinal Cancer

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Compound of Interest

Compound Name: ARC12

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Introduction

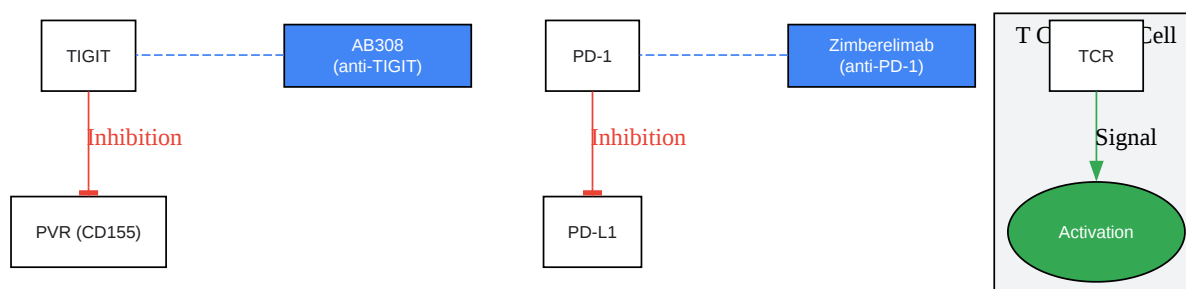
The ARC-12 clinical trial (NCT04772989) is a Phase 1/1b study evaluating the safety, tolerability, and preliminary efficacy of AB308 in combination with zimberelimab for advanced malignancies, including a cohort for gastrointestinal (GI) cancer.[1][2][3] AB308 is an Fc-enabled anti-TIGIT humanized monoclonal antibody, and zimberelimab is an anti-PD-1 monoclonal antibody.[1] The trial aims to assess whether blocking the TIGIT pathway with AB308 can enhance the anti-tumor activity of PD-1 inhibition with zimberelimab.[1]

This document provides detailed application notes and protocols based on the principles and findings emerging from studies like ARC-12, focusing on the dual blockade of TIGIT and PD-1 pathways in gastrointestinal cancers. While specific quantitative data from the ARC-12 GI cohort is maturing, we will draw upon closely related and informative studies investigating this therapeutic strategy in GI malignancies, such as the EDGE-Gastric trial.

Mechanism of Action: Dual TIGIT and PD-1 Blockade

TIGIT (T-cell immunoreceptor with Ig and ITIM domains) and PD-1 (Programmed cell death protein 1) are two distinct inhibitory receptors expressed on T cells and Natural Killer (NK) cells. In the tumor microenvironment, the binding of these receptors to their respective ligands (PVR and PD-L1/L2) on tumor cells and antigen-presenting cells leads to the suppression of anti-tumor immunity.

The therapeutic hypothesis is that the simultaneous blockade of both TIGIT and PD-1 can synergistically reinvigorate the anti-tumor immune response, leading to enhanced tumor cell killing.



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Fig. 1: Dual Blockade of TIGIT and PD-1 Pathways.

Preclinical and Clinical Data in Gastrointestinal Cancer

While specific data from the ARC-12 gastrointestinal cohort is not yet fully published, results from the EDGE-Gastric study (NCT05329766), which evaluates the anti-TIGIT antibody domvanalimab in combination with zimberelimab and chemotherapy (FOLFOX) in first-line advanced gastroesophageal cancer, provide strong rationale and preliminary evidence for this approach.^{[4][5]}

Summary of Key Quantitative Data (from EDGE-Gastric Study)

Parameter	All Patients (n=41)	PD-L1-high (TAP ≥5%)	PD-L1-low (TAP <5%)
Objective Response Rate (ORR)	59%	80%	46%
Confirmed Complete Responses	2	-	-
6-month Progression-Free Survival (PFS) Rate	77%	93%	68%
Median Time on Treatment	33 weeks	-	-
Median Follow-up	8.1 months	-	-

Data as of September 4, 2023. TAP = Tumor Activity Positivity.[4]

These encouraging early data suggest that the combination of an anti-TIGIT antibody with an anti-PD-1 antibody and chemotherapy has the potential to improve outcomes in patients with upper GI cancers, particularly those with high PD-L1 expression.[4][5]

Application Notes

- **Patient Stratification:** The data from the EDGE-Gastric study suggest that PD-L1 expression may be a predictive biomarker for response to TIGIT/PD-1 blockade in gastrointestinal cancers.[4] Therefore, the assessment of PD-L1 status in tumor biopsies should be considered for patient selection in future clinical trials and potential therapeutic application.
- **Combination Therapy:** The combination of TIGIT/PD-1 blockade with standard-of-care chemotherapy, such as FOLFOX, appears to be a promising strategy.[5] The chemotherapy may enhance the immunogenic cell death of tumor cells, thereby priming the immune system for a more robust response to immunotherapy.
- **Safety Profile:** In the EDGE-Gastric study, the combination of domvanalimab, zimberelimab, and chemotherapy had a manageable safety profile. The most common adverse events were

related to chemotherapy, such as neutropenia and nausea.[4] Importantly, no new safety signals were observed with the addition of the anti-TIGIT antibody.

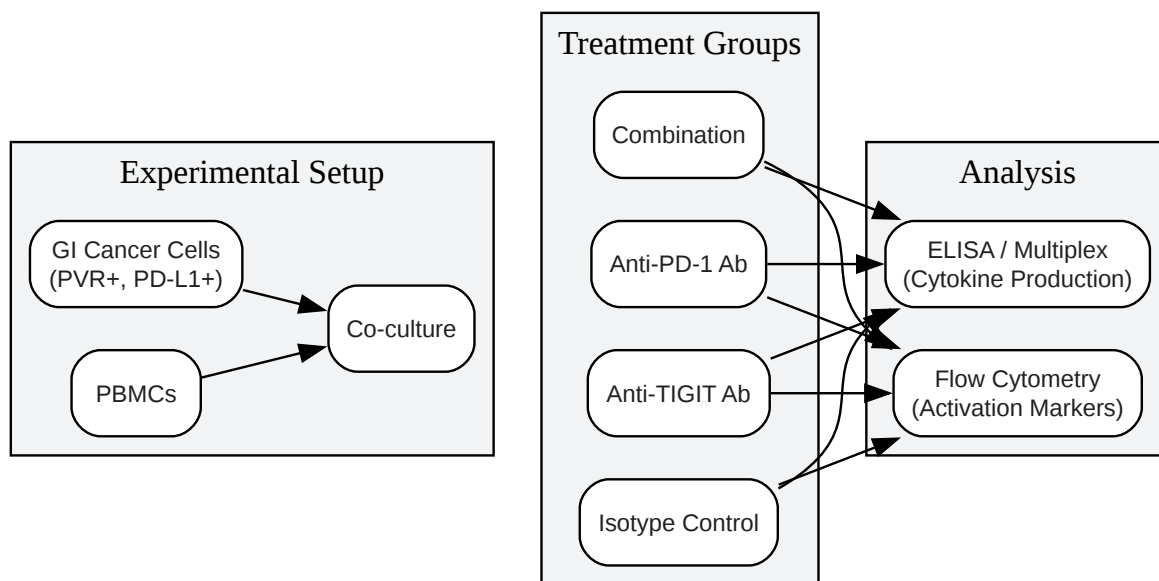
Experimental Protocols

In Vitro T-Cell Activation Assay

Objective: To assess the ability of anti-TIGIT and anti-PD-1 antibodies, alone or in combination, to enhance T-cell activation in the presence of gastrointestinal cancer cells.

Methodology:

- Co-culture peripheral blood mononuclear cells (PBMCs) from healthy donors with a human gastrointestinal cancer cell line (e.g., AGS, MKN-45) that expresses PVR and PD-L1.
- Treat the co-cultures with isotype control antibodies, anti-TIGIT antibody (e.g., AB308), anti-PD-1 antibody (e.g., zimberelimab), or the combination of both antibodies.
- After 72-96 hours of incubation, harvest the non-adherent cells (lymphocytes).
- Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and activation markers (e.g., CD69, ICOS).
- Analyze the expression of activation markers on T cells by flow cytometry.
- Measure the concentration of cytokines (e.g., IFN- γ , TNF- α) in the culture supernatant using ELISA or a multiplex cytokine assay.



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Fig. 2: Workflow for In Vitro T-Cell Activation Assay.

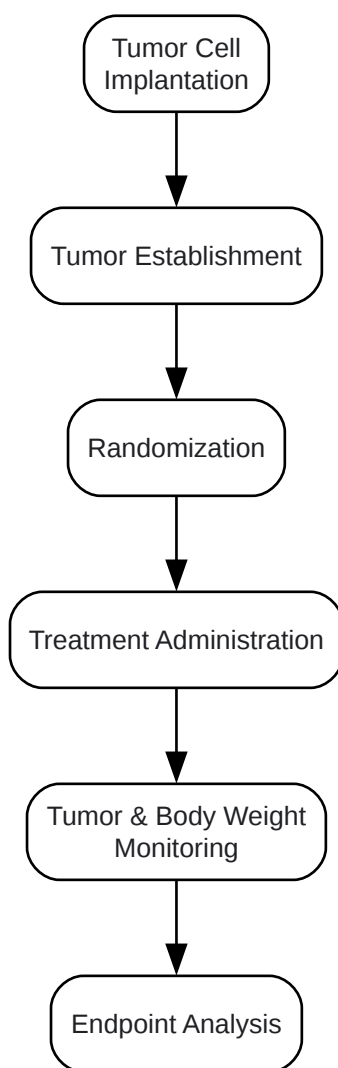
Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of dual TIGIT and PD-1 blockade in a mouse model of gastrointestinal cancer.

Methodology:

- Implant a syngeneic mouse colon cancer cell line (e.g., CT26, MC38) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
- Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups:
 - Vehicle control (e.g., PBS)
 - Anti-mouse TIGIT antibody
 - Anti-mouse PD-1 antibody
 - Combination of anti-TIGIT and anti-PD-1 antibodies

- Administer the antibodies intraperitoneally (i.p.) or intravenously (i.v.) according to a predefined schedule (e.g., twice a week for 3 weeks).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).



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Fig. 3: Workflow for Syngeneic Mouse Tumor Model.

Conclusion

The therapeutic strategy of dual TIGIT and PD-1 blockade, as investigated in the ARC-12 trial and supported by data from studies like EDGE-Gastric, holds significant promise for the treatment of gastrointestinal cancers. The available evidence suggests that this combination can lead to improved response rates, particularly in patients with PD-L1-positive tumors. The provided protocols offer a framework for further preclinical and translational research to optimize this immunotherapy approach for patients with gastrointestinal malignancies. As more data from the ARC-12 trial becomes available, a more refined understanding of the patient populations most likely to benefit from this combination therapy will emerge.

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